molecular formula C10H15FN2 B2853742 [2-amino-2-(4-fluorophenyl)ethyl]dimethylamine CAS No. 923183-19-1

[2-amino-2-(4-fluorophenyl)ethyl]dimethylamine

Cat. No.: B2853742
CAS No.: 923183-19-1
M. Wt: 182.242
InChI Key: DCPXWPIELFCMFQ-UHFFFAOYSA-N
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Description

[2-amino-2-(4-fluorophenyl)ethyl]dimethylamine is an organic compound with a complex structure that includes an amino group, a fluorophenyl group, and a dimethylamine group

Safety and Hazards

The safety information available indicates that “N-[2-Amino-2-(4-fluorophenyl)ethyl]-N,N-dimethylamine” is potentially dangerous. It has been assigned the GHS05 pictogram, indicating that it can cause severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-amino-2-(4-fluorophenyl)ethyl]dimethylamine typically involves the reaction of 4-fluorophenethylamine with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

[2-amino-2-(4-fluorophenyl)ethyl]dimethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced products.

    Substitution: The amino and fluorophenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

[2-amino-2-(4-fluorophenyl)ethyl]dimethylamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [2-amino-2-(4-fluorophenyl)ethyl]dimethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action are complex and may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorophenethylamine: Shares the fluorophenyl group but lacks the dimethylamine group.

    N,N-Dimethylamine: Contains the dimethylamine group but lacks the fluorophenyl group.

    Phenethylamine: Similar structure but without the fluorine substitution.

Uniqueness

[2-amino-2-(4-fluorophenyl)ethyl]dimethylamine is unique due to the presence of both the fluorophenyl and dimethylamine groups, which confer specific chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-(4-fluorophenyl)-N',N'-dimethylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15FN2/c1-13(2)7-10(12)8-3-5-9(11)6-4-8/h3-6,10H,7,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCPXWPIELFCMFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(C1=CC=C(C=C1)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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